2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and a carbonyl group. The presence of chloro and fluoro substituents indicates that it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, is a key feature .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Scientific Research Applications
Synthesis and Structural Analysis
- A study outlined the synthesis method of a similar compound, 3-(2-Chloro-6-fluoro phenyl)-5-methylisoxazole-4-carbonyl chloride, emphasizing a practical route with high yield and low cost. This research might be relevant for understanding the synthesis process of the target compound (Su Wei-ke, 2008).
- Another research focused on the synthesis and crystal structure analysis of related compounds, providing insights into their molecular geometry and chemical reactivity (R. Satheeshkumar et al., 2017).
Potential Pharmaceutical Applications
- The compound's structural similarities to those studied in cancer treatment research suggest possible applications in this field. For instance, a study on Aurora kinase inhibitor, which shares some structural features, indicates potential for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
- Compounds with similar structures have been investigated for their antibacterial activity, which might imply similar capabilities in the compound of interest (N. P. Rai et al., 2009).
Environmental and Agricultural Research
- Studies on derivatives of similar compounds have been conducted to assess their utility as herbicides, indicating potential agricultural applications (I. Hwang et al., 2005).
Radiochemical Studies
- Research on radioisotope carbon-14 labelled compounds, akin to the target compound, shows potential for applications in tracing environmental behavior and metabolism studies (Zheng-Min Yang et al., 2018).
properties
IUPAC Name |
[2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-2-phenylethyl] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Cl2F2N3O5/c1-15-23(27(36-41-15)25-18(31)10-6-12-20(25)33)29(38)35-22(17-8-4-3-5-9-17)14-40-30(39)24-16(2)42-37-28(24)26-19(32)11-7-13-21(26)34/h3-13,22H,14H2,1-2H3,(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEPBJGAQVPYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(COC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Cl2F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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